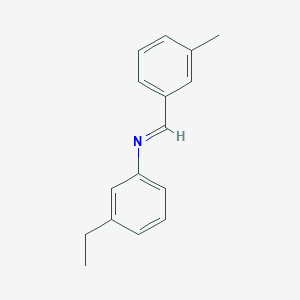

(Z)-N-(3-Ethylphenyl)-1-(3-methylphenyl)methanimine

Description

(Z)-N-(3-Ethylphenyl)-1-(3-methylphenyl)methanimine is a Schiff base characterized by a methanimine (–CH=N–) backbone linking two substituted aromatic rings: a 3-ethylphenyl group and a 3-methylphenyl group. The Z-configuration denotes the spatial arrangement of substituents around the C=N bond, which influences its physicochemical and biological properties. Schiff bases like this compound are widely studied for their roles in coordination chemistry, catalysis, and biological applications due to their tunable electronic and steric profiles .

Properties

CAS No. |

400059-64-5 |

|---|---|

Molecular Formula |

C16H17N |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

N-(3-ethylphenyl)-1-(3-methylphenyl)methanimine |

InChI |

InChI=1S/C16H17N/c1-3-14-7-5-9-16(11-14)17-12-15-8-4-6-13(2)10-15/h4-12H,3H2,1-2H3 |

InChI Key |

MPXUSMKAHONHHE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)N=CC2=CC=CC(=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-Ethylphenyl)-1-(3-methylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. In this case, 3-methylbenzaldehyde reacts with 3-ethylphenylamine under acidic or basic conditions to form the imine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is refluxed to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-Ethylphenyl)-1-(3-methylphenyl)methanimine can undergo various chemical reactions, including:

Oxidation: The imine can be oxidized to form the corresponding nitrile.

Reduction: Reduction of the imine can yield the corresponding amine.

Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.

Major Products Formed

Oxidation: Formation of the corresponding nitrile.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted imines or amines, depending on the nucleophile used.

Scientific Research Applications

(Z)-N-(3-Ethylphenyl)-1-(3-methylphenyl)methanimine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-N-(3-Ethylphenyl)-1-(3-methylphenyl)methanimine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

Table 1: Key Structural Comparisons

Key Findings :

- Steric Effects : The 3-ethyl and 3-methyl substituents in the target compound introduce ortho-substitution, likely increasing steric hindrance compared to para-substituted analogs (e.g., 4-chlorophenyl in ). This may reduce planarity and alter intermolecular interactions.

- Isomerism : The Z-configuration may result in distinct packing modes compared to E-isomers, which often exhibit larger dihedral angles (~56° in ).

- Aromatic vs.

Physicochemical and Functional Properties

Table 2: Physicochemical Comparisons

Key Findings :

- Volatility and Odor : Unlike pyridinyl analogs with fruity odors , the target compound’s fully aromatic structure may reduce volatility, making it less suitable as a fragrance component.

- Biological Activity: Halogenated analogs (e.g., 4-chlorophenyl in ) exhibit agricultural bioactivity, but the absence of electronegative groups (Cl, NO2) in the target compound may limit similar effects.

Biological Activity

(Z)-N-(3-Ethylphenyl)-1-(3-methylphenyl)methanimine is an organic compound classified as an imine, characterized by a carbon-nitrogen double bond. Its molecular structure, featuring a (Z)-configuration, suggests that the substituents around the double bond are oriented on the same side, which can significantly influence its chemical reactivity and biological activity. The compound has garnered attention for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

- Molecular Formula : C16H17N

- Molecular Weight : 223.31 g/mol

- Structure : The compound's unique configuration and substituent arrangement may contribute to distinct reactivity patterns and biological interactions compared to similar compounds.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit significant antimicrobial properties, making it a candidate for the development of new antibiotics.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory activities, which could be beneficial in treating various inflammatory conditions.

- Anticancer Properties : There is evidence suggesting that this compound could inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.

The mechanism of action for this compound likely involves reversible covalent bonding with nucleophilic sites on proteins. This interaction can alter enzyme activities and signaling pathways, contributing to its therapeutic effects.

Case Studies and Experimental Data

Recent studies have highlighted the biological efficacy of this compound through various experimental approaches:

- Cytotoxicity Assays : In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance:

- IC50 Values :

- MCF-7: 0.65 µM

- HCT-116: 2.41 µM

- IC50 Values :

These values indicate a promising level of potency compared to standard chemotherapeutic agents.

- Flow Cytometry Analysis : Flow cytometry has been employed to assess the cell cycle effects of this compound. Results indicated that it arrests cell proliferation at the G1 phase in MCF-7 cells and triggers apoptosis via increased caspase-3/7 activity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds to understand its unique properties better:

| Compound Name | Molecular Formula | Key Differences | Biological Activity |

|---|---|---|---|

| (Z)-N-(4-Ethylphenyl)-1-(2-methylphenyl)methanimine | C16H17N | Different positioning of ethyl and methyl groups | Moderate antimicrobial activity |

| (Z)-N-(2-Ethylphenyl)-1-(4-methylphenyl)methanimine | C16H17N | Ethyl group at different position on phenyl ring | Low anticancer activity |

| (Z)-N-(4-Methylphenyl)-1-(4-methylphenyl)methanimine | C16H17N | Variation in substituent on one phenyl ring | High cytotoxicity against MCF-7 |

The table illustrates how variations in substituent positions can lead to significant differences in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.